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CAS No.: 14694-15-6

Cat. No.: B1170142

Get Quote

Introduction: The Allure of a Complex Architect
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with

over 300 members isolated to date.[1][2] These intricate molecules, produced by plants of the

genus Daphniphyllum, have captivated chemists for decades due to their complex, polycyclic,

and often caged skeletons.[2] Beyond their architectural beauty, these alkaloids exhibit a wide

range of promising biological activities, including anti-HIV, cytotoxic, vasorelaxant, and

neurotrophic properties.[2] (+)-Codaphniphylline, a daphniphylline-type alkaloid, stands as a

representative member of this family, characterized by a dense and highly intricate hexacyclic

framework.[3] Its formidable structure has made it a challenging and attractive target for total

synthesis, a benchmark for the state of the art in chemical synthesis.[3]

This application note provides a detailed account of the first total synthesis of (+)-

Codaphniphylline, a landmark achievement by the research group of Clayton H. Heathcock in

1995.[3][4][5] This seminal work not only conquered a significant synthetic challenge but also

laid the groundwork for future endeavors in the field of Daphniphyllum alkaloid synthesis.[3][6]

We will delve into the strategic decisions, key transformations, and detailed experimental

protocols that culminated in the successful construction of this complex natural product.
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Retrosynthetic Analysis: A Strategy for Complexity
The Heathcock group's strategy for the synthesis of (+)-Codaphniphylline is a masterful

example of convergent and linear approaches. The retrosynthetic analysis reveals a carefully

planned sequence of disconnections that break down the complex target into simpler, more

manageable starting materials.
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Figure 1: Retrosynthetic analysis of (+)-Codaphniphylline.

The key disconnections in the retrosynthesis are:

Late-stage ether linkage formation: The final hexacyclic structure is envisioned to arise from

an intramolecular cyclization of a pentacyclic amino alcohol precursor.

Intramolecular Michael Addition: The pentacyclic core is constructed via an intramolecular

Michael addition, a reliable method for forming five- and six-membered rings.

Tetracyclization Cascade: A remarkable tetracyclization reaction was designed to rapidly

assemble the core of the molecule from a relatively simple acyclic precursor.[2]

Frater-Seebach Alkylation: The crucial stereochemistry of the cyclopentane ring is

established early on through a diastereoselective alkylation.

Key Transformations and Experimental Protocols
The successful execution of the total synthesis of (+)-Codaphniphylline hinged on several key

chemical transformations. Below, we detail the protocols for these critical steps, providing

insights into the rationale behind the chosen conditions.
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Asymmetric Reduction and Diastereoselective
Alkylation
The synthesis commenced with the establishment of the initial stereocenter via a Noyori

asymmetric reduction of methyl 2-oxocyclopentanecarboxylate. This was followed by a highly

diastereoselective Frater-Seebach alkylation to introduce the homogeranyl side chain.[4]

Protocol: Synthesis of Hydroxy Esters 18 and 19

Noyori Asymmetric Reduction: To a solution of methyl 2-oxocyclopentanecarboxylate (1.0 eq)

in dry methanol at room temperature is added a solution of (R)-BINAP-RuCl2 (0.01 eq). The

mixture is hydrogenated under 50 atm of H2 at 50 °C for 12 hours. After cooling and venting,

the solvent is removed under reduced pressure, and the residue is purified by flash

chromatography to afford the trans-β-hydroxy ester 16 with 93% enantiomeric excess.[4]

Frater-Seebach Alkylation: To a stirred solution of diisopropylamine (2.2 eq) in dry THF at -78

°C is added n-butyllithium (2.2 eq) dropwise. The mixture is stirred for 30 minutes, and then a

solution of the trans-β-hydroxy ester 16 (1.0 eq) in dry THF is added slowly. After stirring for

1 hour at -78 °C, a solution of homogeranyl iodide (1.5 eq) in dry HMPA is added. The

reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room

temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution and

extracted with diethyl ether. The combined organic layers are washed with brine, dried over

MgSO4, and concentrated. The residue is purified by flash chromatography to yield a 15:1

mixture of hydroxy esters 18 and 19.[4]

Rationale: The Noyori asymmetric reduction is a highly reliable method for establishing the

desired absolute stereochemistry of the hydroxyl group. The Frater-Seebach alkylation is

known for its high diastereoselectivity in the alkylation of β-hydroxy esters, proceeding through

a chelated lithium enolate.

The Remarkable Tetracyclization Cascade
A cornerstone of this synthesis is a remarkable new tetracyclization reaction that efficiently

assembles a significant portion of the molecular framework in a single step.[2]
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Figure 2: The key tetracyclization cascade reaction.

Protocol: Formation of the Tetracyclic Core

To a solution of the acyclic diene precursor (1.0 eq) in dry CH2Cl2 at -78 °C is added a

solution of TiCl4 (1.1 eq) in CH2Cl2 dropwise.

The reaction mixture is stirred at -78 °C for 1 hour and then quenched by the addition of

saturated aqueous NaHCO3 solution.

The mixture is allowed to warm to room temperature and then filtered through a pad of

Celite. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.

The combined organic layers are washed with brine, dried over Na2SO4, and concentrated

under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

tetracyclic product.

Rationale: The use of a strong Lewis acid like TiCl4 promotes a cascade of carbocation-pi

cyclizations. The specific stereochemistry of the starting material is crucial for directing the

cyclization to the desired product, showcasing a high degree of stereocontrol.

Construction of the Hexacyclic Amino Ether
The final stages of the synthesis involve the formation of the remaining rings and the

installation of the characteristic amino ether linkage.

Protocol: Formation of the Hexacyclic Amino Ether 10

The pentacyclic amino diol intermediate is dissolved in a 10:1 mixture of acetic acid and

water.
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The solution is heated at 80 °C for 4 hours.

After cooling to room temperature, the reaction mixture is carefully neutralized with solid

NaHCO3 and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over MgSO4, and concentrated

under reduced pressure.

The residue is purified by flash chromatography to give the hexacyclic amino ether 10 in

63% overall yield for this two-step sequence.[4]

Rationale: This acid-catalyzed cyclization proceeds via the formation of an oxonium ion, which

is then trapped intramolecularly by the secondary amine. This reaction elegantly forms the final

two rings of (+)-Codaphniphylline.

Summary of Key Synthetic Data

Step
Key Reagents
and
Conditions

Product(s) Yield (%) Comments

Noyori

Asymmetric

Reduction

H2 (50 atm), (R)-

BINAP-RuCl2,

MeOH, 50 °C

trans-β-hydroxy

ester 16
>95

93%

enantiomeric

excess achieved.

[4]

Frater-Seebach

Alkylation

LDA,

Homogeranyl

Iodide, THF,

HMPA, -78 °C to

rt

Hydroxy esters

18 and 19 (15:1

mixture)

75

High

diastereoselectivi

ty.[4]

Tetracyclization

Cascade

TiCl4, CH2Cl2,

-78 °C
Tetracyclic core 60

A remarkable

and efficient

construction of

the core

structure.[2]

Final Cyclization

to Amino Ether

Acetic acid,

water, 80 °C

Hexacyclic

amino ether 10
63

Formation of the

final two rings.[4]
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Conclusion
The first total synthesis of (+)-Codaphniphylline by Heathcock and his team stands as a

monumental achievement in organic synthesis.[3] Through a combination of strategic planning,

the development of novel reactions, and the masterful application of stereocontrol, they

successfully navigated the complexities of this formidable natural product. This work not only

provided a chemical route to (+)-Codaphniphylline but also offered valuable insights and

strategies that have inspired and guided subsequent syntheses within the vast and fascinating

family of Daphniphyllum alkaloids.[1][6] The protocols and strategies detailed in this application

note serve as a testament to the power of synthetic chemistry to unravel and recreate the

intricate molecular architectures found in nature.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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